PHA-680632

Übersicht

Beschreibung

PHA-680632 ist ein neuartiger und potenter Inhibitor von Aurora-Kinasen, einer kleinen Familie von Serin/Threonin-Kinasen, die eine entscheidende Rolle bei der Chromosomensegregation und Zellteilung während der Mitose spielen . Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt und wird als potenzielles Therapeutikum für die Krebsbehandlung untersucht .

Vorbereitungsmethoden

PHA-680632 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhalten. Die Verbindung wird unter Verwendung einer Kombination von organischen Synthesetechniken hergestellt, darunter Kondensationsreaktionen, Cyclisierung und Modifikationen funktioneller Gruppen . Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Synthesewege, um hohe Ausbeuten und Reinheit zu erzielen und gleichzeitig Kosteneffizienz und Skalierbarkeit zu gewährleisten .

Analyse Chemischer Reaktionen

PHA-680632 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Aurora-Kinasen hemmt, insbesondere Aurora A, Aurora B und Aurora C . Diese Kinasen sind für die richtige Chromosomensegregation und Zellteilung während der Mitose unerlässlich. Durch die Hemmung dieser Kinasen stört this compound den mitotischen Prozess, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Der Wirkmechanismus der Verbindung beinhaltet die Bindung an die ATP-Bindungsstelle von Aurora-Kinasen, wodurch deren Aktivierung und die anschließende Phosphorylierung von Zielproteinen verhindert werden .

Wissenschaftliche Forschungsanwendungen

PHA-680632 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

PHA-680632 exerts its effects by inhibiting the activity of Aurora kinases, specifically Aurora A, Aurora B, and Aurora C . These kinases are essential for proper chromosome segregation and cell division during mitosis. By inhibiting these kinases, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s mechanism of action involves binding to the ATP-binding site of Aurora kinases, preventing their activation and subsequent phosphorylation of target proteins .

Vergleich Mit ähnlichen Verbindungen

PHA-680632 gehört zu einer Klasse von Verbindungen, die als Aurora-Kinase-Inhibitoren bekannt sind. Ähnliche Verbindungen umfassen:

PHA-739358: Ein weiterer potenter Aurora-Kinase-Inhibitor mit starker antiproliferativer Aktivität in Krebszellen.

Alisertib: Ein bekannter Aurora-Kinase-Inhibitor, der klinische Studien zur Krebsbehandlung durchlaufen hat.

VX-680: Ein früher Aurora-Kinase-Inhibitor, der in präklinischen Studien Wirksamkeit gezeigt hat.

Im Vergleich zu diesen Verbindungen weist this compound ein einzigartiges Profil mit hoher Selektivität für Aurora-Kinasen und signifikanter Antitumoraktivität in verschiedenen Krebsmodellen auf . Seine günstigen pharmakokinetischen Eigenschaften und die Fähigkeit, mehrere Aurora-Kinasen zu hemmen, machen es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Antikrebstherapeutikum .

Biologische Aktivität

PHA-680632 is a potent and selective inhibitor of Aurora kinases, which are critical serine/threonine kinases involved in the regulation of mitosis and chromosome segregation. This compound has garnered attention for its potential as an anticancer therapeutic due to its ability to inhibit tumor cell proliferation across various cancer types.

This compound primarily targets Aurora A, B, and C kinases, with IC50 values of 27 nM, 135 nM, and 120 nM, respectively. The compound also exhibits cross-reactivity with other kinases such as FGFR1, FLT3, LCK, PLK1, VEGFR2, and VEGFR3, albeit at higher IC50 values ranging from 390 to 5500 nM . The inhibition of Aurora kinases disrupts normal cell cycle progression, leading to polyploidy and ultimately apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines including HCT116, A2780, HL60, and HeLa cells. The observed IC50 values for these cell lines range from 0.06 to 7.15 μM .

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 0.06 |

| A2780 | 0.15 |

| HL60 | 0.20 |

| HeLa | 7.15 |

The compound's effects were further assessed through cell cycle analysis and immunohistochemistry, revealing significant alterations in cell cycle dynamics and induction of apoptosis .

Combination Therapies

Research indicates that this compound can enhance the effectiveness of radiation therapy. In p53-deficient HCT116 cells, pre-treatment with this compound followed by ionizing radiation resulted in increased apoptosis and micronuclei formation compared to controls . This suggests a potential strategy for improving outcomes in cancers characterized by p53 mutations.

Animal Model Studies

In vivo efficacy was evaluated using xenograft models with HL60, A2780, and HCT116 cells. Administration of this compound (15–60 mg/kg) led to significant tumor growth inhibition by reducing cell proliferation and promoting apoptosis . Notably, in transgenic mouse models with activated ras-driven mammary tumors, treatment resulted in complete tumor stabilization and partial regression at a dosage of 45 mg/kg .

Table 2: Efficacy of this compound in Xenograft Models

| Model Type | Dosage (mg/kg) | Tumor Response |

|---|---|---|

| HL60 Xenograft | 15–60 | Tumor growth inhibition |

| A2780 Xenograft | 15–60 | Tumor growth inhibition |

| HCT116 Xenograft | 15–60 | Tumor growth inhibition |

| Ras-driven Mammary Tumors | 45 | Complete stabilization |

Case Studies

A study conducted on various cancer types revealed that this compound not only inhibited tumor growth but also induced polyploidy as a surrogate marker for Aurora kinase inhibition. The study highlighted that the compound's effects were more pronounced in p53-deficient cells compared to wild-type counterparts .

Eigenschaften

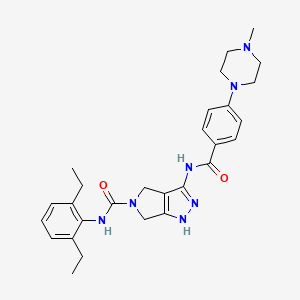

IUPAC Name |

N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWNXGOQPLDDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460035 | |

| Record name | PHA-680632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398493-79-3 | |

| Record name | PHA-680632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398493793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-680632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-680632 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W8KZU2A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of PHA-680632?

A: this compound, also known as N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, acts as a potent and selective inhibitor of Aurora kinases []. These kinases play a critical role in cell division, particularly in chromosome segregation and cytokinesis. By inhibiting Aurora kinases, this compound disrupts these processes, leading to mitotic catastrophe and cell death in cancer cells [, ].

Q2: What makes this compound a promising anticancer therapeutic?

A: this compound demonstrates potent anti-tumor activity in a wide range of cancer cell lines and in vivo models [, , ]. Importantly, it shows a differential response between cancer and normal cells. While it induces mitotic catastrophe in cancer cells, normal cells undergo a reversible G2/M phase arrest, suggesting a potentially favorable therapeutic window [].

Q3: Has this compound's activity been linked to specific biomarkers?

A: Yes. Studies indicate that phosphorylation of histone H3 on Ser10, a direct downstream target of Aurora kinases, is a reliable biomarker for monitoring this compound activity. Inhibition of histone H3 phosphorylation correlates with the compound's efficacy in vitro and in vivo [, ].

Q4: Can this compound enhance the efficacy of other cancer therapies?

A: Research suggests promising synergistic effects when this compound is combined with other treatments. For instance, it enhances the antitumor activity of TRAIL (TNF-related apoptosis-inducing ligand) in multiple myeloma models by potentiating both death receptor-mediated and mitochondrial apoptotic pathways [, ]. In neuroblastoma, combining this compound with cisplatin leads to increased cell death compared to either drug alone [].

Q5: Are there any known challenges or limitations associated with this compound?

A: One study observed that while combined treatment with this compound and cisplatin increased neuroblastoma cell death, surviving cells exhibited increased production of brain-derived neurotrophic factor (BDNF) []. This suggests a potential mechanism of resistance that requires further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.